5,5-Diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione
Overview
Description
5,5-Diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione, also known as 5,5-Diethyl-1,3-diphenyl-2-iminobarbituric acid, is a derivative of Barbituric acid . It has a molecular formula of C20H21N3O2 and a molecular weight of 335.41 .
Molecular Structure Analysis
The compound has a linear formula of C20H21N3O2 . The InChI representation of the molecule isInChI=1S/C20H21N3O2/c1-3-20(4-2)17(24)22(15-11-7-5-8-12-15)19(21)23(18(20)25)16-13-9-6-10-14-16/h5-14,21H,3-4H2,1-2H3
. Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 436.8±28.0 °C and a predicted density of 1.17±0.1 g/cm3 . Its pKa is predicted to be 2.68±0.40 .Scientific Research Applications
Synthesis and Chemical Properties
- A method for synthesizing 4-unsubstituted 2-phenyldihydropyrimidines with acyl and alkoxycarbonyl groups was developed, involving cyclization of 4-dimethylamino-1,3-diaza-1,3-butadiene with diethyl maleate and similar compounds (Nishimura & Cho, 2014).
- Spectroscopic characterization and quantum chemical calculations of 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione were conducted, exploring its molecular geometry, vibrational spectra, and atomic charges (Paulraj & Muthu, 2013).
Application in Nonlinear Optical Materials
- Research on the nonlinear optical properties of certain styryl dyes, including derivatives of 1,3-diazinane diones, showed promise for these compounds in nonlinear optical materials, useful for device applications (Shettigar et al., 2009).
Biological and Medicinal Studies
- Synthesis and evaluation of anticonvulsant activities of 5-(isoindole-1,3-dione) pyrimidinones demonstrated potential therapeutic applications, with certain derivatives showing significant anticonvulsant effects (Sharma et al., 2016).
- The synthesis of bis(thiadiazole/triazole) derivatives from 5,5-dimethylcyclohexane-1,3-dione and their investigation for antibacterial activities highlighted the potential of these compounds in antimicrobial treatments (Dabholkar & Ansari, 2008).
Advanced Synthesis Techniques
- Microwave-assisted synthesis of substituted benzo-(5,6-e)-(1,3)-diazepine-4,7-dione derivatives was explored, showcasing modern techniques in chemical synthesis and their applications in antimicrobial studies (Kharate et al., 2012).
properties
IUPAC Name |
5,5-diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-20(4-2)17(24)22(15-11-7-5-8-12-15)19(21)23(18(20)25)16-13-9-6-10-14-16/h5-14,21H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVOTAJFAYMIHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=N)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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